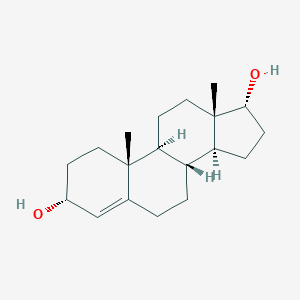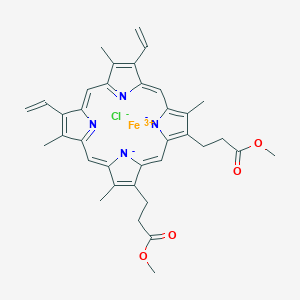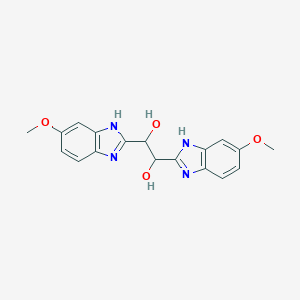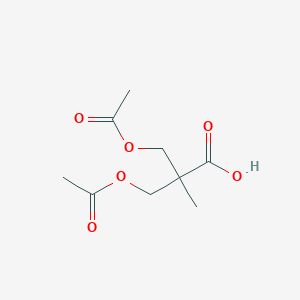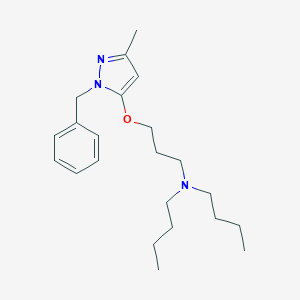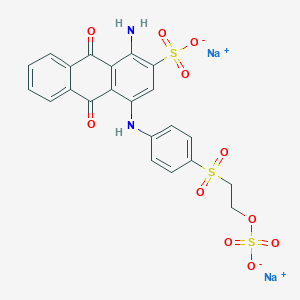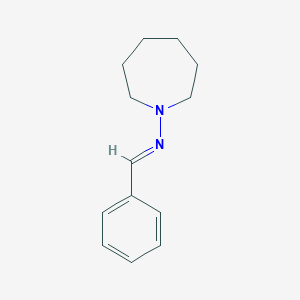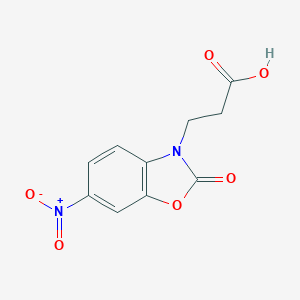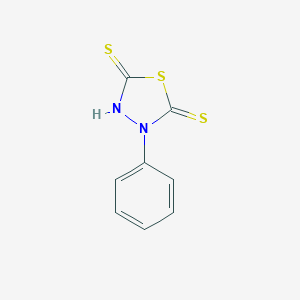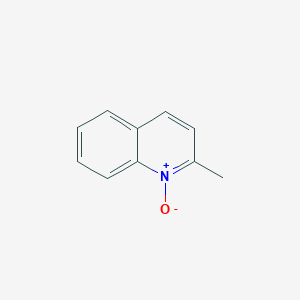
2-Methylquinoline N-oxide
Vue d'ensemble
Description
2-Methylquinoline N-oxide is a type of N-oxide . N-oxides are generally obtained by oxidizing the corresponding tertiary amines and are important intermediates in organic chemistry. They are widely used in organic synthesis as oxidants, reaction intermediates, and structural units of various important bioactive substances .
Synthesis Analysis
Quinoline N-oxides have emerged as a new class of substrates suitable for the functionalization of the quinoline scaffold . The C–H functionalization of quinoline N-oxides via C–H bond activation is a dynamic field that can be developed as a synthetic strategy for the efficient, rapid and regioselective assembly of new bioactive quinoline based-molecules .
Molecular Structure Analysis
The molecular formula of 2-Methylquinoline N-oxide is C10H9NO . It is a solid at 20 degrees Celsius .
Chemical Reactions Analysis
2-Methylquinoline N-oxide is a versatile precursor in organic transformations . It can undergo numerous procedures such as alkenylation, alkylation, arylation, amination, amidation, halogenation and so on under metal or metal-free conditions .
Physical And Chemical Properties Analysis
2-Methylquinoline N-oxide is a white to orange to green powder to crystal . Its melting point is 67 degrees Celsius .
Applications De Recherche Scientifique
- Pharmaceutical and Medicinal Chemistry
- 2-Methylquinoline and its derivatives have shown substantial biological activities . Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They have a broad spectrum of bio-responses, including anticancer , antioxidant , anti-inflammatory , anti-mycobacterial , antimicrobial , anticonvulsant , cardiovascular , antituberculosis , anti-plasmodial , antibacterial activities.
- The synthesis of 2-methylquinoline involves different techniques, and Doebner–von Miller is considered the best . A catalytic amount of PEG-supported sulfonic acid was used to perform the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate to obtain ethyl 2,4-dimethylquinoline-3-carboxylate at room temperature in various solvents such as CH3OH, Et2O, CH3CN, and CH2Cl2 .
- 2-Methylquinoline N-oxide is an important organic compound used as a substrate in organic synthesis . The N-oxide moiety acts as a directing group to conduct and regulate the region-selectivity of the C-H functional groups . It’s widely available or readily manufactured at multi-gram scale in the lab .
- The outcomes of these syntheses are crucial for further chemical reactions and the creation of more complex organic compounds .
- Quinoline-based compounds, including 2-Methylquinoline and its derivatives, are being researched for their potential medicinal properties . They have been found to have anticancer properties against breast, lung, and CNS tumors .
- The synthesis of these compounds involves various techniques, and the specific methods depend on the desired derivative .
- The results of these studies have shown promising anticancer properties, but more research is needed to fully understand their potential .
Organic Synthesis
Pharmaceutical Research
- Quinoline N-oxides, including 2-Methylquinoline N-oxide, have been used in the synthesis of promising antiparasitic drugs . The direct C–H alkenylation of quinoline N-oxides is a suitable strategy for this synthesis .
- The synthesis involves the direct alkenylation of quinoline N-oxides via the C (sp 2 )–H bond activation process, discussing metal-free and transition-metal catalysed protocols .
- The results of these syntheses have shown promising antiparasitic properties, but more research is needed to fully understand their potential .
- Quinoline motifs, including 2-Methylquinoline and its derivatives, have various applications in industrial and synthetic organic chemistry .
- The synthesis of these compounds involves various techniques, and the specific methods depend on the desired derivative .
- The outcomes of these syntheses are crucial for further chemical reactions and the creation of more complex organic compounds .
Synthesis of Antiparasitic Drugs
Industrial Chemistry
Propriétés
IUPAC Name |
2-methyl-1-oxidoquinolin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJUONUBFWNHNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20148110 | |
| Record name | Quinaldine, 1-oxide (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20148110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylquinoline N-oxide | |
CAS RN |
1076-28-4 | |
| Record name | Quinaldine, 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinaldine N-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193529 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinaldine N-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115791 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinaldine, 1-oxide (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20148110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylquinoline 1-oxide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6BP8D3HUX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



